
2-Chloro-1-(2-methyliminopyrrolidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-(2-methyliminopyrrolidin-1-yl)ethanone, also known as CX or GA, is a synthetic compound that was developed as a chemical weapon in the mid-20th century. It is a potent inhibitor of acetylcholinesterase, an enzyme that is responsible for breaking down the neurotransmitter acetylcholine. This results in an accumulation of acetylcholine in the nervous system, leading to overstimulation of nerve cells and ultimately paralysis.
Wirkmechanismus
The mechanism of action of 2-Chloro-1-(2-methyliminopyrrolidin-1-yl)ethanone involves the irreversible inhibition of acetylcholinesterase. The compound binds covalently to the active site of the enzyme, preventing it from breaking down acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, which can overstimulate nerve cells and cause paralysis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Chloro-1-(2-methyliminopyrrolidin-1-yl)ethanone are primarily related to its inhibition of acetylcholinesterase. This can lead to a range of symptoms including muscle weakness, respiratory distress, and seizures. In severe cases, 2-Chloro-1-(2-methyliminopyrrolidin-1-yl)ethanone exposure can be fatal.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Chloro-1-(2-methyliminopyrrolidin-1-yl)ethanone in lab experiments is its potency as an acetylcholinesterase inhibitor. This allows researchers to study the effects of acetylcholine accumulation in the nervous system in a controlled manner. However, 2-Chloro-1-(2-methyliminopyrrolidin-1-yl)ethanone is also highly toxic and must be handled with extreme care. Its use is strictly regulated, and researchers must take precautions to prevent accidental exposure.
Zukünftige Richtungen
There are several potential future directions for research on 2-Chloro-1-(2-methyliminopyrrolidin-1-yl)ethanone. One area of interest is the development of new drugs that can selectively target acetylcholinesterase without causing toxicity. Another area of research is the use of 2-Chloro-1-(2-methyliminopyrrolidin-1-yl)ethanone as a tool to study the role of acetylcholinesterase in the nervous system and to develop new therapies for neurological disorders. Finally, there is ongoing research into the development of antidotes for 2-Chloro-1-(2-methyliminopyrrolidin-1-yl)ethanone exposure that can be used in emergency situations.
Synthesemethoden
The synthesis of 2-Chloro-1-(2-methyliminopyrrolidin-1-yl)ethanone involves the reaction of 2-chloroacetyl chloride with 2-methyliminopyrrolidine in the presence of a base such as triethylamine. The resulting product is a white crystalline solid with a melting point of 98-100°C.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1-(2-methyliminopyrrolidin-1-yl)ethanone has been extensively studied for its potential use as a chemical warfare agent, but it also has applications in scientific research. It is commonly used as a tool to study the role of acetylcholinesterase in the nervous system and to develop new drugs for the treatment of neurological disorders such as Alzheimer's disease.
Eigenschaften
CAS-Nummer |
122600-33-3 |
|---|---|
Produktname |
2-Chloro-1-(2-methyliminopyrrolidin-1-yl)ethanone |
Molekularformel |
C7H11ClN2O |
Molekulargewicht |
174.63 g/mol |
IUPAC-Name |
2-chloro-1-(2-methyliminopyrrolidin-1-yl)ethanone |
InChI |
InChI=1S/C7H11ClN2O/c1-9-6-3-2-4-10(6)7(11)5-8/h2-5H2,1H3 |
InChI-Schlüssel |
JRJWERGLGBMGLN-UHFFFAOYSA-N |
SMILES |
CN=C1CCCN1C(=O)CCl |
Kanonische SMILES |
CN=C1CCCN1C(=O)CCl |
Synonyme |
2-Pyrrolidinimine, 1-(chloroacetyl)-N-methyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



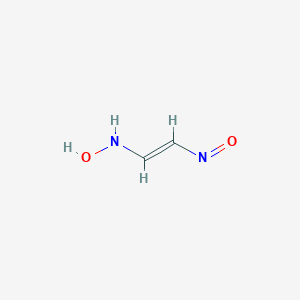
![1-(2-Chloroethyl)-3-[2-hydroxy-3-(2-nitroimidazol-1-yl)propyl]-1-nitrosourea](/img/structure/B48745.png)

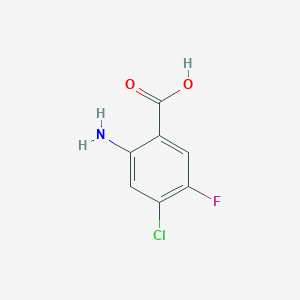



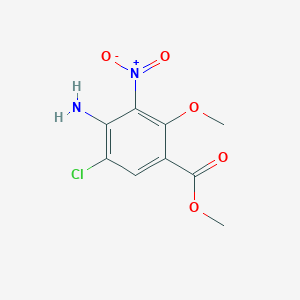
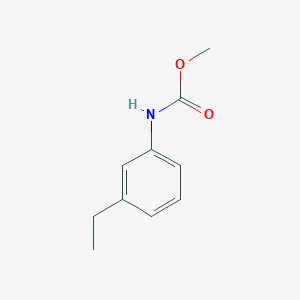

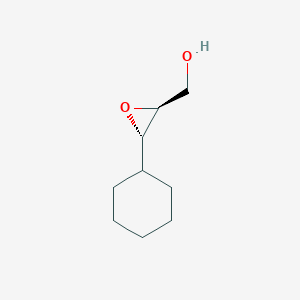

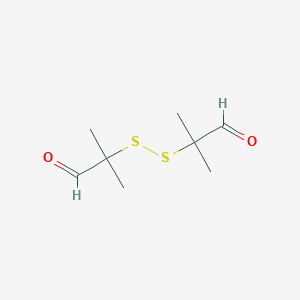
![2-[(1-Hydroxy-2-methylpropan-2-yl)disulfanyl]-2-methylpropan-1-ol](/img/structure/B48769.png)